molecular formula C21H18N2O2 B064251 (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] CAS No. 180186-94-1

(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Cat. No. B064251
M. Wt: 330.4 g/mol
InChI Key: BDHSVQLSNIGJNC-ZCLUNYJNSA-N
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Description

Synthesis Analysis

The synthesis of "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]" and related complexes involves intricate procedures that highlight the compound's unique chiral and structural characteristics. One study describes the preparation of complexes containing this ligand framework, focusing on their applications in catalytic phospho-transfer reactions. The synthesis process emphasizes the compound's role in facilitating selective chemical transformations, underscoring its potential utility in synthetic organic chemistry (Jiang et al., 2001).

Molecular Structure Analysis

The molecular structure of "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]" is characterized by its chiral bis(oxazoline) complexes. Single crystal X-ray analyses of these complexes provide insight into the ligand's configuration and the spatial arrangement of its molecular components. These structural details are critical for understanding the compound's reactivity and interaction with other molecules, which is essential for its applications in catalysis and material science (Jiang et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]" is highlighted in its applications in catalytic reactions, such as the phospho-transfer reaction. These reactions demonstrate the compound's ability to facilitate specific chemical transformations, making it a valuable catalyst in organic synthesis. The preference for hydrolysis of starting materials over nucleophilic addition to a carbonyl substrate in these reactions indicates the compound's selective reactivity, which is a desirable property for catalytic applications (Jiang et al., 2001).

Scientific Research Applications

  • Catalytic Phospho-Transfer Reactions : These complexes have been examined as catalyst precursors in catalytic phospho-transfer reactions, where they favor competitive hydrolysis of diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).

  • Highly Enantioselective Diels–Alder Catalysis : The cationic complex derived from (+)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] has been used as an efficient catalyst for the condensation of methacrolein or ethylacrolein with cyclopentadiene in high enantiomeric excess, demonstrating its utility in asymmetric synthesis (Faller & Lavoie, 2001).

  • Conformational Analysis : The conformations of this bisoxazoline molecule have been studied using density functional theory and vibrational circular dichroism spectroscopy. Such studies are crucial for understanding the molecule's properties in various states and environments (Aamouche & Stephens, 2011).

  • Synthesis and Photophysical Properties for Lighting Applications : This compound has been used in the design and synthesis of cationic iridium(III) complexes, demonstrating its potential in the development of light-emitting electrochemical cells (LECs). These complexes have been shown to result in higher luminance and current efficiency, highlighting their applicability in lighting technology (Heo & Choe, 2015).

  • Synthesis of Chiral Bisoxazoline Ligands : This compound plays a role in the synthesis of chiral bisoxazoline ligands, which are important in various organic reactions and synthesis processes (Hofstra et al., 2020).

  • Enantioselective Catalysis : Copper complexes with bisoxazoline ligands have been used as catalysts for enantioselective reactions, including cyclopropane formation and transfer hydrogenations (Müller et al., 1991).

properties

IUPAC Name

(3aS,8bR)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHSVQLSNIGJNC-ZCLUNYJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361456
Record name (3aR,8aS,3a'R,8a'S)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

CAS RN

180186-94-1
Record name (3aR,8aS,3a'R,8a'S)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 2
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 3
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 4
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 5
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 6
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Citations

For This Compound
2
Citations
F Fakhfakh, L Baraket, A Ghorbel, JM Fraile… - Journal of Molecular …, 2010 - Elsevier
Mesoporous silica materials with different textural properties have been prepared by sol–gel synthesis under mild acidic conditions, and used as supports for chiral IndaBox ligand. After …
Number of citations: 14 www.sciencedirect.com
M Kitamura, K Miyata, T Seki, N Vatmurge… - Pure and Applied …, 2013 - degruyter.com
Asymmetric Tsuji–Trost allylation is one of the key chiral technologies for construction of pharmaceutically important compounds because of the high utility of alkenyl-substituted products…
Number of citations: 34 www.degruyter.com

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